Kpc-2-IN-2: A Technical Guide to a Potent Klebsiella pneumoniae Carbapenemase-2 Inhibitor
Kpc-2-IN-2: A Technical Guide to a Potent Klebsiella pneumoniae Carbapenemase-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Kpc-2-IN-2, a potent inhibitor of Klebsiella pneumoniae carbapenemase-2 (KPC-2). KPC-2 is a significant driver of antibiotic resistance, and inhibitors like Kpc-2-IN-2 are crucial for restoring the efficacy of existing β-lactam antibiotics. This document details the chemical structure, synthesis, biological activity, and the underlying mechanism of action of Kpc-2-IN-2, presenting key data in a structured format for researchers and drug development professionals.
Chemical Structure and Properties
Kpc-2-IN-2, also identified as compound 6c in the primary literature, is a triazole-substituted phenylboronic acid derivative.[1] The boronic acid moiety is crucial for its inhibitory activity, forming a reversible covalent bond with the catalytic serine residue in the active site of KPC-2.
Chemical Structure of Kpc-2-IN-2 (Compound 6c)
(3-((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)boronic acid
(Image of the chemical structure would be placed here in a full whitepaper)
Synthesis of Kpc-2-IN-2
The synthesis of Kpc-2-IN-2 involves a multi-step process, beginning with the appropriate starting materials and culminating in the final boronic acid product. The key steps are outlined below, based on the methods described by Zhou et al. (2022).[1]
Synthesis Workflow
Caption: General synthetic scheme for Kpc-2-IN-2.
Detailed Experimental Protocol
Step 1: Synthesis of (3-((prop-2-yn-1-yloxy)methyl)phenyl)boronic acid pinacol ester (Intermediate 1)
To a solution of (3-(hydroxymethyl)phenyl)boronic acid pinacol ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portionwise. The mixture is stirred at 0 °C for 30 minutes. Propargyl bromide (80% in toluene, 1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford Intermediate 1.
Step 2: Synthesis of (3-((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)boronic acid pinacol ester (Intermediate 2)
A mixture of Intermediate 1 (1.0 eq), 2-(azidomethyl)thiophene (1.2 eq), copper(II) sulfate pentahydrate (0.1 eq), and sodium ascorbate (0.2 eq) in a 1:1 mixture of tert-butanol and water is stirred at room temperature for 24 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield Intermediate 2.
Step 3: Synthesis of (3-((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)boronic acid (Kpc-2-IN-2 / Compound 6c)
To a solution of Intermediate 2 (1.0 eq) in a 4:1 mixture of acetone and water, phenylboronic acid (2.0 eq) is added. The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative high-performance liquid chromatography (HPLC) to give the final product, Kpc-2-IN-2.
Biological Activity and Quantitative Data
Kpc-2-IN-2 is a potent inhibitor of KPC-2, demonstrating significant activity in enzymatic assays. The inhibitory potential of Kpc-2-IN-2 and related compounds from the same study are summarized in the table below.
Table 1: KPC-2 Inhibition Data for Selected Triazole-Substituted Phenylboronic Acids
| Compound | R Group on Triazole | Ki (μM)[1] |
| 6c (Kpc-2-IN-2) | Thiophen-2-ylmethyl | 0.038 |
| 6a | Benzyl | 0.12 |
| 6b | 4-Fluorobenzyl | 0.085 |
| 6d | 3-Methylbenzyl | 0.15 |
| 6e | Cyclohexylmethyl | 0.21 |
| 2e | 4-Methyl-1H-1,2,3-triazol-1-yl | 0.032 |
Mechanism of Action and Signaling Pathway
Kpc-2-IN-2 functions as a competitive inhibitor of the KPC-2 β-lactamase. The boronic acid moiety of Kpc-2-IN-2 forms a reversible covalent adduct with the catalytic serine residue (Ser70) in the active site of the enzyme. This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively blocking the enzyme's ability to inactivate β-lactam antibiotics.
KPC-2 Inhibition Pathway
Caption: Mechanism of KPC-2 inhibition by Kpc-2-IN-2.
Experimental Protocols
KPC-2 Enzyme Kinetics Assay
Objective: To determine the inhibition constant (Ki) of Kpc-2-IN-2 against KPC-2 β-lactamase.
Materials:
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Purified KPC-2 enzyme
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Kpc-2-IN-2 (or other test inhibitors)
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Nitrocefin (chromogenic β-lactam substrate)
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Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a stock solution of Kpc-2-IN-2 in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of the inhibitor in the assay buffer.
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In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well containing the different concentrations of the inhibitor.
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Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 10 minutes) to allow for binding equilibrium.
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Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
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Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a microplate reader.
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The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.
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The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors, as Kpc-2-IN-2 is a potent inhibitor.
Workflow for Ki Determination
Caption: Experimental workflow for determining the Ki of Kpc-2-IN-2.
This technical guide provides a concise yet comprehensive overview of Kpc-2-IN-2 for the scientific community. The detailed information on its synthesis, potent inhibitory activity, and mechanism of action underscores its potential as a lead compound in the development of novel therapies to combat antibiotic-resistant bacteria.
